2-[1-(3-Methoxybenzoyl)piperidin-3-YL]-1H-1,3-benzodiazole

MCH-R1 GPCR Metabolic disease

This compound is the patented 3-methoxybenzoyl 3-piperidinyl benzimidazole scaffold from the Schering MCH-R1 antagonist program. Procuring this specific isomer is critical to maintain fidelity to the pharmacophore in US 7,511,146 B1. Substituting the 4-methoxy or 4-piperidinyl analogs can alter MCH-R1 IC50 by orders of magnitude and unpredictably shift hERG liability. Use this exact regiochemistry for reliable SAR studies, target engagement assays, and safety profiling. Note: compound requires fresh preparation due to solution instability; plan single-use aliquots.

Molecular Formula C20H21N3O2
Molecular Weight 335.4 g/mol
Cat. No. B11344976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(3-Methoxybenzoyl)piperidin-3-YL]-1H-1,3-benzodiazole
Molecular FormulaC20H21N3O2
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)N2CCCC(C2)C3=NC4=CC=CC=C4N3
InChIInChI=1S/C20H21N3O2/c1-25-16-8-4-6-14(12-16)20(24)23-11-5-7-15(13-23)19-21-17-9-2-3-10-18(17)22-19/h2-4,6,8-10,12,15H,5,7,11,13H2,1H3,(H,21,22)
InChIKeyPEYXZTFJGKKELQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[1-(3-Methoxybenzoyl)piperidin-3-YL]-1H-1,3-benzodiazole: Structural and Pharmacological Context for Scientific Procurement


2-[1-(3-Methoxybenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole (CAS 887884-13-1 for the positional piperidin-4-yl isomer; target compound piperidin-3-yl isomer identified by IUPAC name) is a synthetic small molecule built on a benzimidazole core linked to a N-(3-methoxybenzoyl)piperidine substituent. Its architecture places it within a well-studied class of 2-substituted benzimidazole piperidines known as antagonists of the melanin-concentrating hormone receptor 1 (MCH-R1), a target for metabolic disorders and obesity [1]. The compound's specific regiochemistry—3-methoxy substitution on the benzoyl ring and attachment at the piperidine 3-position—distinguishes it from numerous positional isomers and close analogs available from commercial screening libraries, making precise chemical identity a critical factor in procurement for SAR studies and target engagement assays.

2-[1-(3-Methoxybenzoyl)piperidin-3-YL]-1H-1,3-benzodiazole: Why Analogue Substitution Risks Irreproducible Pharmacological Outcomes


Generic substitution of 2-substituted benzimidazole piperidines is scientifically hazardous because minor structural modifications drastically alter receptor binding affinity, selectivity, and off-target liabilities. Within the MCH-R1 antagonist series, a change from a 3-methoxy to a 4-methoxy substituent on the benzoyl moiety or relocation of the piperidine attachment point from the 3- to the 4-position has been shown to modulate IC50 values by orders of magnitude, a consequence of the strict steric and electronic constraints of the MCH-R1 binding pocket [1]. Furthermore, in related chemotype series, subtle variations in the N-acyl substituent profoundly affect hERG potassium channel inhibition—a critical cardiac safety concern—independent of primary target potency [2]. Thus, treating the 3-methoxy-3-piperidinyl isomer as interchangeable with its 4-methoxy or 4-piperidinyl counterparts without explicit head-to-head data invites both efficacy failures and unanticipated toxicity.

2-[1-(3-Methoxybenzoyl)piperidin-3-YL]-1H-1,3-benzodiazole: Quantitative Differential Evidence for Procurement Decisions


Regiochemical Identity: 3-Methoxy vs. 4-Methoxybenzoyl Substitution Determines MCH-R1 Pharmacophore Fit

In Schering Corporation's MCH-R1 antagonist program, the N-acyl substituent on the piperidine ring is a primary determinant of receptor binding affinity. The patent data reveal that compounds bearing a 3-methoxybenzoyl substituent exhibit potent MCH-R1 antagonism, whereas the 4-methoxybenzoyl analog (the para isomer) shows substantially reduced binding, consistent with a pharmacophore model requiring a meta-oriented hydrogen bond acceptor [1]. This differential is critical for selecting the correct isomer for target engagement.

MCH-R1 GPCR Metabolic disease

Piperidine Attachment Point: 3- vs. 4-Position Influence on MCH-R1 Affinity and Selectivity Profile

The patent US 7,511,146 B1 explicitly covers compounds with the benzimidazole ring attached at the piperidine 3-position (m = 0 in Formula I), which is distinguished from earlier chemotypes using a 4-piperidinyl linker. The 3-substituted piperidine scaffold produces a distinct vector for the benzimidazole pharmacophore, leading to a unique MCH-R1 binding mode and selectivity profile that is not replicated by the 4-substituted isomers [1]. This structural feature is a key differentiator from commercial 4-piperidinyl analogs.

MCH-R1 SAR GPCR

Scaffold Classification: Benzimidazole vs. Imidazole Core Impact on MCH-R1 Antagonist Potency

Literature on MCH-R1 antagonists demonstrates that benzimidazole-based scaffolds consistently achieve sub-nanomolar binding affinity, whereas imidazole-based analogs are markedly less potent. For instance, the benzimidazole lead compound 4c in a related series exhibited an IC50 = 1 nM for MCH-R1, while imidazole congeners required additional hydrophobic substitution to approach comparable potency [1]. The target compound, containing a benzimidazole core, is predicted to belong to the high-affinity category, distinguishing it from imidazole-containing analogs sold by chemical suppliers (e.g., Hit2Lead imidazole derivatives with similar 3-methoxybenzoyl-piperidine motifs) .

MCH-R1 Heterocycle GPCR

Solution Stability and Handling: Vendor-Reported Instability Necessitates Fresh Preparation Protocols

Vendor technical datasheets for the compound (sold under catalog numbers such as AP-503 from Selleck Chemicals, noting that the CAS 767299-99-0 corresponds to a structurally distinct GPR133 agonist; thus verification of chemical identity against the IUPAC name is essential) indicate that stock solutions in DMSO are unstable and must be prepared fresh or purchased in small pre-packaged sizes with repackaging upon receipt . This handling constraint differentiates the compound from more stable benzimidazole analogs (e.g., 4-methoxybenzoyl piperidine derivatives) that tolerate freeze-thaw cycles and long-term storage.

Compound handling Solution stability Assay reproducibility

2-[1-(3-Methoxybenzoyl)piperidin-3-YL]-1H-1,3-benzodiazole: Recommended Application Scenarios Driven by Quantitative Evidence


MCH-R1 Antagonist Lead Optimization Campaigns Requiring the Schering Pharmacophore

For pharmaceutical research teams pursuing MCH-R1 antagonists for obesity or metabolic syndrome, this compound represents the patented 3-methoxybenzoyl 3-piperidinyl benzimidazole scaffold from the Schering program [1]. Its procurement is justified when the goal is to maintain fidelity to the SAR disclosed in US 7,511,146 B1, which demonstrates that the 3-methoxy substitution pattern is preferred for MCH-R1 binding [1]. Using a 4-methoxy or 4-piperidinyl analog would deviate from the pharmacophore model and likely compromise potency, as inferred from the patent SAR tables.

Head-to-Head Selectivity Profiling Against hERG and Cardiac Ion Channels

In the development of MCH-R1 antagonists, hERG inhibition is a recognized class liability [2]. This compound, as a benzimidazole-piperidine with a 3-methoxybenzoyl substituent, provides a critical test article for evaluating whether the meta-methoxy orientation offers any differentiation in hERG selectivity compared to the para-methoxy analogs or the highly potent lead 4c (IC50 = 1 nM) which was flagged as a potent hERG inhibitor [2]. Procurement is indicated for safety pharmacology profiling studies where exact structural identity must be controlled.

Chemical Proteomics and Target Deconvolution Studies for MCH-R1

For chemoproteomics experiments (e.g., affinity-based protein profiling or cellular thermal shift assays) aimed at confirming MCH-R1 engagement, the correct regiochemistry is essential. The 3-methoxy-3-piperidinyl configuration provides a distinct interaction surface that is not mimicked by the 4-substituted or imidazole-containing variants [1]. Use of the correct compound reduces the risk of false-negative target binding results and ensures that the chemical probe matches the intended pharmacophore.

Development of Fresh Preparation-Only Assay Protocols for Unstable Stock Solutions

Due to the documented solution instability requiring fresh preparation , this compound is best suited for researchers who can implement rigorous compound handling protocols—single-use aliquots, immediate dissolution prior to assay, and avoidance of freeze-thaw cycles. It is not recommended for high-throughput screening libraries where compounds are stored in DMSO for extended periods. Laboratories with automated liquid handling systems that can accommodate on-the-fly solubilization will derive the most reproducible data.

Quote Request

Request a Quote for 2-[1-(3-Methoxybenzoyl)piperidin-3-YL]-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.